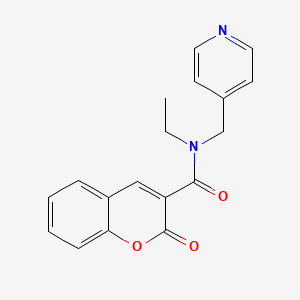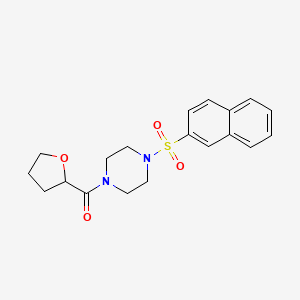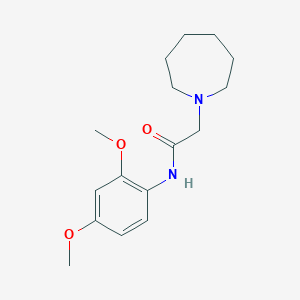![molecular formula C19H23N3O5S B4422064 N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4422064.png)
N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide, also known as MPS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPS belongs to the class of piperazinecarboxamide compounds and is known for its ability to inhibit certain enzymes that are involved in various biological processes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide involves the inhibition of certain enzymes that are involved in various biological processes. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the inflammatory response. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This makes this compound a potential candidate for the treatment of cancer and cardiovascular diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anticancer, and cardioprotective effects. This compound has been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins that are involved in the inflammatory response. This compound has also been reported to inhibit the activity of MMPs, which reduces the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide in lab experiments include its well-established synthesis method and its potential therapeutic applications. This compound has been extensively studied for its inhibitory effects on certain enzymes that are involved in various biological processes. The limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are various future directions for the research on N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide. One potential direction is the development of this compound analogs that have improved pharmacokinetic properties. Another potential direction is the investigation of the potential of this compound in the treatment of cardiovascular diseases. This compound has been shown to have cardioprotective effects, and further research in this area could lead to the development of new therapies for cardiovascular diseases. Additionally, the investigation of the potential of this compound in the treatment of neurodegenerative diseases could be a future direction for research. This compound has been shown to have neuroprotective effects, and further research in this area could lead to the development of new therapies for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to have inhibitory effects on certain enzymes that are involved in various biological processes such as inflammation, cancer, and cardiovascular diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-15-7-9-16(10-8-15)28(24,25)22-13-11-21(12-14-22)19(23)20-17-5-3-4-6-18(17)27-2/h3-10H,11-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZZFHBJAAZBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
![3-{[(2,4-dichlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421995.png)
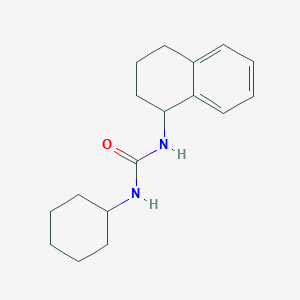
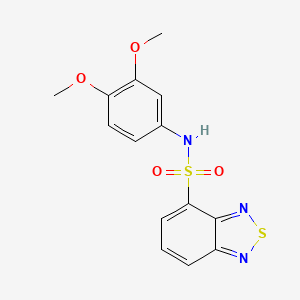

![1-allyl-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4422028.png)
![2-[(2-methylbenzyl)thio]pyrimidine](/img/structure/B4422031.png)
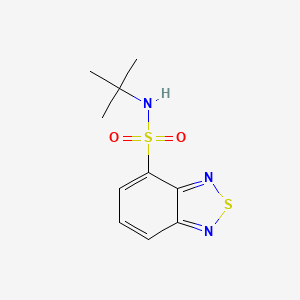
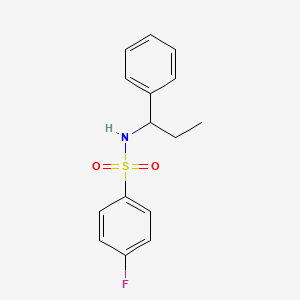
![N-(3-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422044.png)
![4-methoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4422052.png)
